5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
“5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methyl and phenyl groups at specific positions on the imidazo[1,2-a]pyridine core.
Morpholine ring incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or other functional groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.
Morpholine-containing compounds: Compounds with a morpholine ring may have similar chemical properties and applications.
Uniqueness
“5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine” is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C25H26N4O/c1-18-6-3-4-8-22(18)26-25-24(27-23-9-5-7-19(2)29(23)25)20-10-12-21(13-11-20)28-14-16-30-17-15-28/h3-13,26H,14-17H2,1-2H3 |
InChI Key |
MGNZRXPJXQMTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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